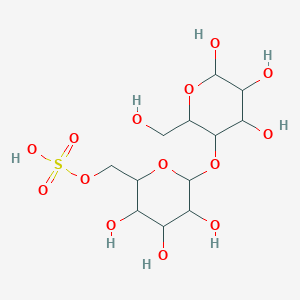
1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and a carboxamide group. The incorporation of fluorine atoms into the molecular structure enhances its chemical stability and biological activity, making it a valuable compound in medicinal chemistry and other scientific disciplines.
Métodos De Preparación
The synthesis of 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 1H-pyrazole-4-carboxylic acid with 2,2-difluoroethylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified pyrazole derivatives with enhanced properties.
Aplicaciones Científicas De Investigación
1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the difluoroethyl group enhances the compound’s binding affinity and selectivity for these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target and the nature of the interaction. Additionally, it can influence signaling pathways by binding to receptors and altering their activity .
Comparación Con Compuestos Similares
1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
2-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide: This compound has a similar structure but with a different substitution pattern, leading to variations in its chemical and biological properties.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxamide: The presence of an additional fluorine atom in the trifluoroethyl group can significantly alter the compound’s reactivity and stability.
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxamide: The position of the carboxamide group on the pyrazole ring affects the compound’s overall properties and its interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics that are valuable for various applications.
Propiedades
Fórmula molecular |
C6H7F2N3O |
|---|---|
Peso molecular |
175.14 g/mol |
Nombre IUPAC |
1-(2,2-difluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C6H7F2N3O/c7-5(8)3-11-2-4(1-10-11)6(9)12/h1-2,5H,3H2,(H2,9,12) |
Clave InChI |
NXFIJOKGNPUOPY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN1CC(F)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B12072130.png)
![N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide](/img/structure/B12072134.png)


![2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B12072163.png)

![[1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-(trifluoromethyl)-](/img/structure/B12072183.png)
![N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B12072189.png)
![(R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide](/img/structure/B12072194.png)



![5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole](/img/structure/B12072216.png)
